molecular formula C20H16ClNO2 B11940281 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide CAS No. 853348-23-9

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide

Cat. No.: B11940281
CAS No.: 853348-23-9
M. Wt: 337.8 g/mol
InChI Key: XFVDCKRWFHQVQD-ZRDIBKRKSA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chlorobenzaldehyde and furfural to form the intermediate 5-(2-chlorophenyl)-2-furylmethanol. This intermediate can then be reacted with 3-methylphenylamine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The propenamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the furyl and propenamide moieties may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(4-methylphenyl)-2-propenamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-ethylphenyl)-2-propenamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methoxyphenyl)-2-propenamide

Uniqueness

3-(5-(2-Chlorophenyl)-2-furyl)-N-(3-methylphenyl)-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-methylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

853348-23-9

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C20H16ClNO2/c1-14-5-4-6-15(13-14)22-20(23)12-10-16-9-11-19(24-16)17-7-2-3-8-18(17)21/h2-13H,1H3,(H,22,23)/b12-10+

InChI Key

XFVDCKRWFHQVQD-ZRDIBKRKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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